molecular formula C13H13F4N3OS B10958396 4-propyl-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-4H-1,2,4-triazole-3-thiol

4-propyl-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B10958396
M. Wt: 335.32 g/mol
InChI Key: OWOTZSXTAPZYMK-UHFFFAOYSA-N
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Description

4-PROPYL-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound characterized by its unique structure, which includes a triazole ring, a propyl group, and a tetrafluoroethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-PROPYL-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the employment of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-PROPYL-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Mechanism of Action

The mechanism of action of 4-PROPYL-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere for various functional groups, allowing the compound to inhibit enzyme activity by mimicking the natural substrate . The fluorinated phenyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

    2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’4’,1’'-terphenyl: Similar in having a fluorinated phenyl group but lacks the triazole ring.

    1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropylether: Shares the tetrafluoroethoxy group but differs in overall structure and applications.

Uniqueness

4-PROPYL-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of a triazole ring and a highly fluorinated phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring high stability and specific interactions with biological targets.

Properties

Molecular Formula

C13H13F4N3OS

Molecular Weight

335.32 g/mol

IUPAC Name

4-propyl-3-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H13F4N3OS/c1-2-6-20-10(18-19-12(20)22)8-4-3-5-9(7-8)21-13(16,17)11(14)15/h3-5,7,11H,2,6H2,1H3,(H,19,22)

InChI Key

OWOTZSXTAPZYMK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NNC1=S)C2=CC(=CC=C2)OC(C(F)F)(F)F

Origin of Product

United States

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